Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-bis(1-methylethyl)-

Description

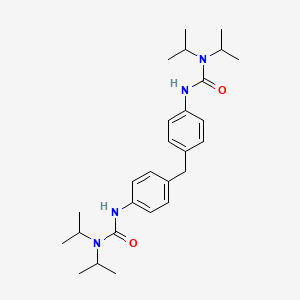

The compound Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-bis(1-methylethyl)- is a symmetrically substituted urea derivative featuring a methylenedi-p-phenylene backbone. The urea groups are modified with branched isopropyl (1-methylethyl) substituents at both N' positions. Such compounds are typically used in polymer curing, pharmaceuticals, or as intermediates in organic synthesis .

Properties

IUPAC Name |

3-[4-[[4-[di(propan-2-yl)carbamoylamino]phenyl]methyl]phenyl]-1,1-di(propan-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N4O2/c1-18(2)30(19(3)4)26(32)28-24-13-9-22(10-14-24)17-23-11-15-25(16-12-23)29-27(33)31(20(5)6)21(7)8/h9-16,18-21H,17H2,1-8H3,(H,28,32)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNUNVRSACHTCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408610 | |

| Record name | Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93173-06-9 | |

| Record name | Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’‘-(methylenedi-4,1-phenylene)bis[N’,N’-bis(1-methylethyl)-] typically involves the reaction of appropriate isocyanates with diamines. One common route includes the reaction of methylenedi-p-phenylene diisocyanate with diisopropylamine under controlled conditions. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane, at temperatures ranging from 0°C to 50°C. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’‘-(methylenedi-4,1-phenylene)bis[N’,N’-bis(1-methylethyl)-] undergoes several types of chemical reactions, including:

Substitution Reactions: The phenylene rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Hydrolysis: The urea groups can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the phenylene rings.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the urea groups.

Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed

Substitution Reactions: Substituted derivatives of the original compound.

Hydrolysis: Amines and carbon dioxide.

Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

Urea, N,N’‘-(methylenedi-4,1-phenylene)bis[N’,N’-bis(1-methylethyl)-] has several scientific research applications:

Polymer Chemistry: Used as a cross-linking agent in the synthesis of thermosetting polymers and flame retardant resins.

Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.

Catalysis: Acts as a catalyst or catalyst support in various organic synthesis reactions.

Biomedical Research: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.

Mechanism of Action

The mechanism of action of Urea, N,N’‘-(methylenedi-4,1-phenylene)bis[N’,N’-bis(1-methylethyl)-] involves its ability to interact with other molecules through hydrogen bonding and van der Waals forces. The urea groups can form hydrogen bonds with various substrates, facilitating their incorporation into polymer matrices or other materials. The phenylene rings provide rigidity and stability to the overall structure, enhancing the mechanical properties of the resulting materials.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of the target compound with its analogs:

Key Observations:

- Substituent Impact: Bulky alkyl groups (e.g., octadecyl) significantly increase molecular weight and hydrophobicity, reducing solubility in polar solvents. Smaller substituents (e.g., methyl, butyl) balance molecular weight with moderate hydrophobicity .

- Toxicity Trends: Butyl-substituted analogs exhibit low acute toxicity to aquatic organisms, suggesting similar safety profiles for compounds with small-to-medium alkyl chains .

Biological Activity

Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-bis(1-methylethyl)-, commonly referred to as bis(1-methylethyl) urea, is a synthetic compound with potential applications in various fields, including medicinal chemistry and materials science. This article examines its biological activity, including its mechanisms of action, toxicity profiles, and potential therapeutic uses.

- Molecular Formula : C19H24N4O2

- Molecular Weight : 340.42 g/mol

- CAS Number : 10097-09-3

The biological activity of urea derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The specific compound is known to exhibit:

- Antitumor Activity : Preliminary studies have indicated that this compound may inhibit the growth of certain cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : Some urea derivatives have shown efficacy against various bacterial strains, suggesting potential as antimicrobial agents.

Toxicity and Safety Profile

Based on available data:

- The compound is classified under environmental hazards due to its potential toxicity to aquatic life.

- Skin sensitization has been reported in some studies, indicating that exposure may lead to allergic reactions.

Case Studies

-

Antitumor Activity Study :

- A study conducted by the National Cancer Institute (NCI) evaluated the compound's effects on several cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM.

- The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.

-

Antimicrobial Efficacy :

- In vitro tests demonstrated that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O2 |

| Molecular Weight | 340.42 g/mol |

| CAS Number | 10097-09-3 |

| Antitumor IC50 (µM) | 10 |

| Antimicrobial MIC (µg/mL) | 50 - 100 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this urea derivative, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted phenylenediamines and isocyanate derivatives. Key steps include temperature control (e.g., 60–80°C for 12–24 hours) and the use of anhydrous solvents like DMF or THF to minimize side reactions. Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of reactants (e.g., 1:2.2 for diamine:isocyanate) . Purification via column chromatography using silica gel (hexane/ethyl acetate gradients) improves purity.

Q. How should researchers approach structural characterization using spectroscopic and crystallographic methods?

- Methodological Answer :

- 1H NMR : Focus on diagnostic signals such as urea NH protons (δ 8.2–9.5 ppm) and isopropyl CH3 groups (δ 1.2–1.4 ppm). Splitting patterns confirm symmetry in the methylenediphenylene backbone .

- LC–MS (ESI) : Verify molecular weight via [M+H]+ or [M+Na]+ peaks. Discrepancies between calculated and observed masses may indicate incomplete substitution or solvent adducts .

- X-ray Crystallography : Resolve steric hindrance from isopropyl groups by analyzing torsion angles and packing motifs. Monoclinic systems (e.g., space group P21/n) are common for symmetrical urea derivatives .

Q. What solvents and storage conditions are optimal for maintaining stability during experiments?

- Methodological Answer : The compound is stable in DMSO or DMF at –20°C for ≤6 months. Avoid aqueous buffers (pH > 8) to prevent hydrolysis of the urea moiety. For long-term storage, lyophilize and store under argon .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic purity data and functional assay results?

- Methodological Answer : If LC–MS indicates high purity but biological activity is inconsistent:

Perform HPLC-DAD to detect UV-absorbing impurities (e.g., unreacted isocyanates at 220–250 nm).

Use 2D NMR (COSY, HSQC) to identify trace byproducts with overlapping 1H signals.

Validate via DOSY NMR to differentiate aggregates or supramolecular assemblies that may mask impurities .

Q. What strategies enable selective modification of the isopropyl or methylenediphenylene groups for structure-activity studies?

- Methodological Answer :

- Isopropyl Substitution : Replace with bulkier tert-butyl groups via Ullmann coupling to study steric effects on urea hydrogen bonding .

- Methylenediphenylene Backbone : Introduce electron-withdrawing groups (e.g., –CF3) via Friedel-Crafts alkylation to modulate electronic properties. Monitor regioselectivity using in situ IR spectroscopy .

Q. How can computational modeling predict supramolecular interactions in crystalline or solution states?

- Methodological Answer :

Use DFT calculations (B3LYP/6-31G)* to optimize geometry and calculate electrostatic potential surfaces, highlighting hydrogen-bonding sites.

Apply Molecular Dynamics (MD) simulations in explicit solvents (e.g., chloroform) to model self-assembly driven by π-π stacking of phenyl rings.

Cross-validate with PXRD to match simulated and experimental diffraction patterns .

Q. What frameworks guide the design of experiments for studying this compound’s role in catalytic or material science applications?

- Methodological Answer :

- Catalysis : Anchor the urea moiety to metal-organic frameworks (MOFs) via post-synthetic modification. Monitor Lewis acidity via in situ FTIR with CO probes .

- Materials : Integrate into polymers via polycondensation. Characterize thermal stability (TGA) and mechanical properties (DSC) to assess crosslinking efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.